ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazole derivative.
Formation of the Piperazine Moiety: The piperazine ring is then attached to the phenyl-tetrazole intermediate through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylate group is achieved using ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate due to its bioisosteric properties.
Biological Studies: The compound is used in biological assays to study receptor-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-tetrazolecarboxylate
- 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
Uniqueness
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is unique due to its combination of a tetrazole ring, phenyl group, and piperazine moiety, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine core, which is known for its diverse biological activities, including anxiolytic, antidepressant, and antitumor effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the tetrazole ring enhances the lipophilicity and biological activity of the compound.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine and tetrazole moieties have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | TBD |
Similar Piperazine Derivative | MCF7 (Breast) | <10 |
Anxiolytic Activity
The anxiolytic potential of piperazine derivatives has been widely studied. In animal models, compounds similar to this compound have been evaluated using various behavioral tests such as the elevated plus maze and open field test. These studies suggest that the compound may act on serotonin receptors or GABAergic systems.
Study 1: Anxiolytic Effects in Mice
A study evaluating a similar piperazine derivative demonstrated significant anxiolytic effects in Swiss mice. The compound was administered at various doses, showing dose-dependent effects on anxiety-like behaviors.
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that compounds with structural similarities exhibited IC50 values ranging from 5 to 20 µM against different tumor types. This indicates a potential for further development as an anticancer agent.
Properties
Molecular Formula |
C16H20N6O3 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
ethyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)13-4-6-14(7-5-13)22-12(2)17-18-19-22/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
OAONQIOHSAUAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=NN=N3)C |
Origin of Product |
United States |
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